N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring and a chromene ring . Benzothiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. They have reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Scientific Research Applications
Synthetic Procedures and Structural Importance
The chemical structure of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is reminiscent of 6H-benzo[c]chromen-6-ones, which are core structures in secondary metabolites of considerable pharmacological importance. Limited natural sources necessitate synthetic procedures to obtain these compounds. Literature describes various protocols, including Suzuki coupling reactions and metal or base catalyzed cyclization, showcasing the compound's synthetic versatility and potential as a pharmacophore in medicinal chemistry Mazimba, 2016.
Role in Optical Sensors and Biologically Significant Derivatives
The compound's structure, featuring heteroatoms like nitrogen and sulfur, places it within a category of N-heterocycles (e.g., triazole, thiazole) used in optical sensors and various biological applications. Its ability to form coordination and hydrogen bonds makes it suitable for use as sensing probes, indicative of its broad utility beyond traditional pharmacological applications Jindal & Kaur, 2021.
Antitubercular Activity
Further research into derivatives of thiazole, a component of the compound , reveals significant antitubercular activity. Modifications of the isoniazid structure with N-substituted derivatives show promising in vitro efficacy against Mycobacterium tuberculosis, highlighting the compound's potential in designing new leads for antitubercular compounds Asif, 2014.
CNS Acting Drugs Development
Compounds containing the 6-isopropylbenzo[d]thiazol-2-yl moiety are considered for the synthesis of novel Central Nervous System (CNS) acting drugs. Heterocycles with nitrogen, sulfur, and oxygen are identified as crucial for expressing pharmacological activity, suggesting the importance of this compound's structure in developing treatments for CNS disorders Saganuwan, 2017.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been associated with anti-inflammatory effects, which are often mediated through the inhibition of the biosynthesis of prostaglandins .
Biochemical Pathways
It’s known that the anti-inflammatory activity of similar compounds is often mediated through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . Some of these compounds have shown significant anti-inflammatory and analgesic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-oxo-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-11(2)12-7-8-14-18(9-12)26-20(21-14)22-19(24)17-10-15(23)13-5-3-4-6-16(13)25-17/h3-11H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXCDKALCOTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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